Cas no 1214369-30-8 (Methyl 3,6-di(pyridin-3-yl)picolinate)

Methyl 3,6-di(pyridin-3-yl)picolinate 化学的及び物理的性質
名前と識別子
-
- methyl 3,6-di(pyridin-3-yl)picolinate
- Methyl 3,6-di(pyridin-3-yl)picolinate
-
- インチ: 1S/C17H13N3O2/c1-22-17(21)16-14(12-4-2-8-18-10-12)6-7-15(20-16)13-5-3-9-19-11-13/h2-11H,1H3
- InChIKey: BRVLPCKBBXZDEN-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1C(=CC=C(C2C=NC=CC=2)N=1)C1C=NC=CC=1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 377
- トポロジー分子極性表面積: 65
- 疎水性パラメータ計算基準値(XlogP): 2.2
Methyl 3,6-di(pyridin-3-yl)picolinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029001669-500mg |
Methyl 3,6-di(pyridin-3-yl)picolinate |
1214369-30-8 | 95% | 500mg |
$1802.95 | 2023-09-04 | |
Alichem | A029001669-1g |
Methyl 3,6-di(pyridin-3-yl)picolinate |
1214369-30-8 | 95% | 1g |
$2866.05 | 2023-09-04 | |
Alichem | A029001669-250mg |
Methyl 3,6-di(pyridin-3-yl)picolinate |
1214369-30-8 | 95% | 250mg |
$1078.00 | 2023-09-04 |
Methyl 3,6-di(pyridin-3-yl)picolinate 関連文献
-
Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
Methyl 3,6-di(pyridin-3-yl)picolinateに関する追加情報
Methyl 3,6-di(pyridin-3-yl)picolinate (CAS No. 1214369-30-8): A Comprehensive Overview in Modern Chemical Biology
Methyl 3,6-di(pyridin-3-yl)picolinate, a compound with the chemical identifier CAS No. 1214369-30-8, represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions. The presence of multiple pyridin-3-yl groups in its framework suggests unique electronic and steric properties that make it a promising candidate for various biochemical interactions.
The synthesis and characterization of Methyl 3,6-di(pyridin-3-yl)picolinate involve sophisticated methodologies that are at the forefront of modern organic chemistry. The compound's structure, featuring a picolinic acid backbone modified with two pyridin-3-yl substituents, endows it with enhanced binding affinity and selectivity. These attributes are particularly valuable in the design of targeted therapies, where precise molecular recognition is crucial.
Recent studies have highlighted the compound's potential in modulating enzyme activity and interacting with biological targets. For instance, research has indicated that Methyl 3,6-di(pyridin-3-yl)picolinate may exhibit inhibitory effects on certain kinases and other enzymes implicated in metabolic disorders. The compound's dual functionality, arising from its pyridinyl moieties, allows for multiple points of interaction with biological systems, enhancing its therapeutic profile.
In the realm of drug discovery, Methyl 3,6-di(pyridin-3-yl)picolinate has been explored as a scaffold for developing novel pharmaceutical agents. Its structural features provide a versatile platform for chemical modifications, enabling researchers to fine-tune its properties for specific applications. This flexibility is particularly advantageous in addressing complex diseases that require multifaceted therapeutic approaches.
The compound's stability under various conditions further enhances its utility in both laboratory and clinical settings. Studies have demonstrated that Methyl 3,6-di(pyridin-3-yl)picolinate retains its integrity during storage and maintains its biological activity over prolonged periods. This stability is critical for ensuring consistent performance in experimental protocols and therapeutic formulations.
Advances in computational chemistry have also played a pivotal role in understanding the behavior of Methyl 3,6-di(pyridin-3-yl)picolinate. Molecular modeling techniques have been employed to predict its interactions with biological targets and to optimize its pharmacokinetic properties. These computational insights have guided experimental efforts and have contributed to the rapid development of new derivatives with improved efficacy.
The potential applications of Methyl 3,6-di(pyridin-3-yl)picolinate extend beyond traditional pharmaceuticals. Its unique properties make it suitable for use in diagnostic tools and as a research reagent. For example, it has been investigated as a probe for studying enzyme mechanisms and as a component in high-throughput screening assays. These applications underscore the compound's versatility and its broad utility across multiple scientific disciplines.
As research continues to evolve, the role of Methyl 3,6-di(pyridin-3-yl)picolinate is expected to expand further. Emerging technologies and methodologies are likely to uncover new aspects of its behavior and applications. The continued exploration of this compound promises to yield valuable insights into biochemical processes and to contribute to the development of innovative treatments for various diseases.
In conclusion, Methyl 3,6-di(pyridin-3-yl)picolinate (CAS No. 1214369-30-8) stands as a testament to the progress occurring at the intersection of chemistry and biology. Its complex structure, unique properties, and broad applicability make it a cornerstone in contemporary research efforts aimed at advancing therapeutic strategies and deepening our understanding of biological systems.
1214369-30-8 (Methyl 3,6-di(pyridin-3-yl)picolinate) 関連製品
- 2171938-27-3(4-chloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidobenzoic acid)
- 2418731-08-3(3-{4-(tert-butoxy)carbonylpiperazin-1-yl}-5-ethynylbenzoic acid)
- 691860-74-9(N-(4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-yl)-2-methoxyacetamide)
- 1895551-25-3(O-2-(1H-indazol-7-yl)ethylhydroxylamine)
- 946276-94-4(N-{1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(4-ethoxyphenyl)acetamide)
- 1448060-06-7(3-(2-methoxyethyl)-1-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methylurea)
- 2195952-95-3(1-[1-(2,4-difluorobenzoyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione)
- 1261914-76-4(4-(3,5-Dicarboxyphenyl)-3-methoxybenzoic acid)
- 1340442-62-7(4-(3,3,3-trifluoropropoxy)phenylmethanol)
- 1261854-98-1(6-Fluoro-5-(2-(trifluoromethoxy)phenyl)picolinaldehyde)



